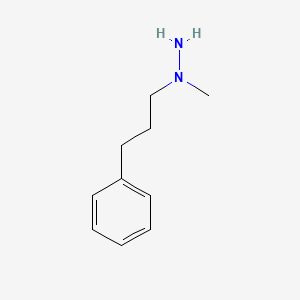
1-Methyl-1-(3-phenylpropyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(3-phenylpropyl)hydrazine is an organic compound with the molecular formula C10H16N2 It is a hydrazine derivative characterized by the presence of a methyl group and a phenylpropyl group attached to the nitrogen atoms
Métodos De Preparación
The synthesis of 1-Methyl-1-(3-phenylpropyl)hydrazine typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method is the reaction of phenylpropyl bromide with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Methyl-1-(3-phenylpropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced to form simpler amines or other reduced products. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield hydrazones, while reduction with lithium aluminum hydride may produce primary amines.
Aplicaciones Científicas De Investigación
1-Methyl-1-(3-phenylpropyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various biological pathways makes it a candidate for drug discovery.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(3-phenylpropyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. It may also interact with cellular membranes, affecting membrane permeability and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
1-Methyl-1-(3-phenylpropyl)hydrazine can be compared with other hydrazine derivatives, such as:
1-Methyl-1-(2-phenylpropyl)hydrazine: This compound has a similar structure but with a different position of the phenyl group. It may exhibit different reactivity and biological activity due to the positional isomerism.
1-Methyl-1-(3-phenylethyl)hydrazine: This compound has a shorter alkyl chain, which can affect its chemical properties and interactions with biological targets.
1-Methyl-2-oxo-1-(1-phenylethyl)hydrazine: The presence of an oxo group introduces additional reactivity and potential for different types of chemical reactions.
Propiedades
Número CAS |
259547-01-8 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1-methyl-1-(3-phenylpropyl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-12(11)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3 |
Clave InChI |
XBWDGBQXJZSLJF-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

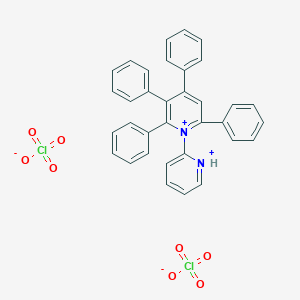
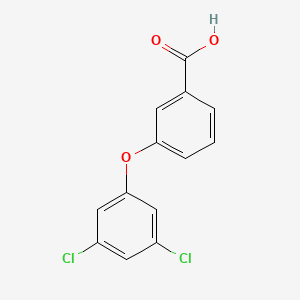
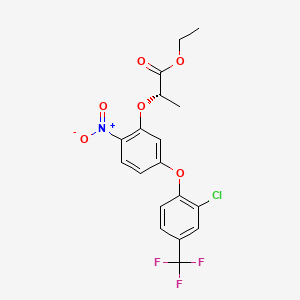
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
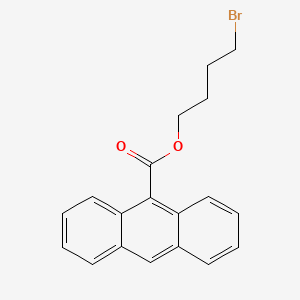
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

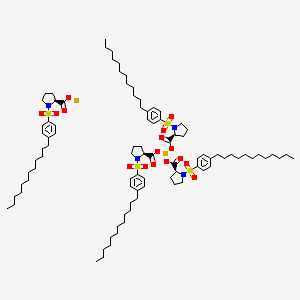
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
